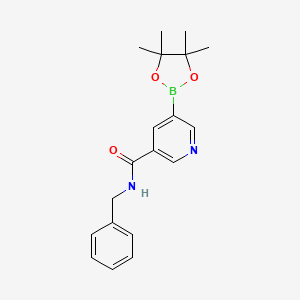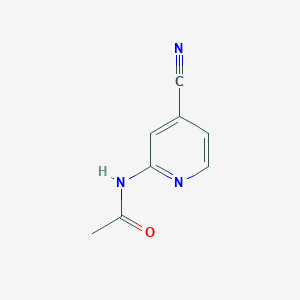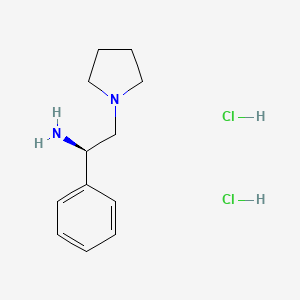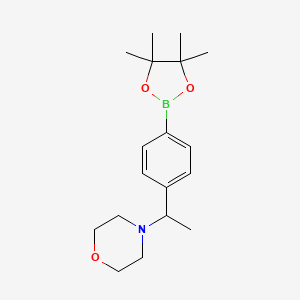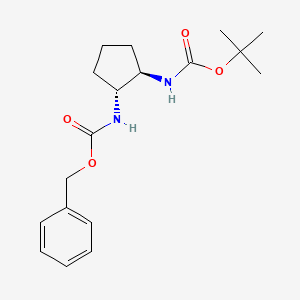![molecular formula C12H11NO3S B1511049 Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate CAS No. 473538-10-2](/img/structure/B1511049.png)
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Vue d'ensemble
Description
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis and Drug Discovery Applications
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate and its derivatives are pivotal in the synthesis of new compounds with potential applications in drug discovery. For example, the work by Durcik et al. (2020) outlines an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are considered new building blocks in drug discovery, offering possibilities to explore chemical space around molecules studied as ligands for targeted therapies (Durcik et al., 2020).
Materials Science and Liquid Crystal Research
In materials science, this compound derivatives have been used to design and synthesize novel materials with unique properties. Balagurusamy et al. (1997) described the synthesis and characterization of spherical supramolecular dendrimers that self-organize in a novel thermotropic cubic liquid-crystalline phase. This research has implications for the development of new materials with specific optical and electronic properties (Balagurusamy et al., 1997).
Chemical Sensing and Environmental Monitoring
Compounds derived from this compound have been explored for their potential as chemical sensors. Ma et al. (2013) reported on novel anion sensors that show spectroscopic and colorimetric properties for fluoride sensing. These molecules possess a structure that allows for strong intramolecular hydrogen bonding, making them effective for sensing applications, particularly in environmental monitoring (Ma et al., 2013).
Advanced Material Synthesis
The synthesis of advanced materials utilizing these derivatives also extends to the creation of coordination polymers with potential applications in photoluminescence. Wang et al. (2012) synthesized a 2D cadmium(II) coordination polymer based on an in-situ synthesized tetrazole derivative ligand, demonstrating the compound's strong blue emission with potential applications in optoelectronic devices (Wang et al., 2012).
Exploration of Molecular Structures
Investigations into molecular structures and phase transitions of materials containing this compound derivatives have been conducted to understand their properties under various conditions. Johnstone et al. (2010) studied the impact of pressure on inducing phase transitions in crystals, providing insight into the structural dynamics of these compounds (Johnstone et al., 2010).
Propriétés
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-3-8(5-9)11-13-10(6-14)7-17-11/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVOUCLHCAJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741107 | |
| Record name | Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473538-10-2 | |
| Record name | Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
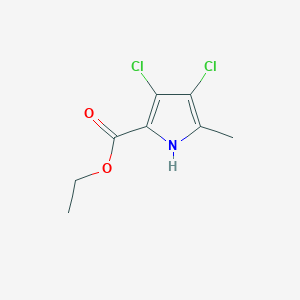
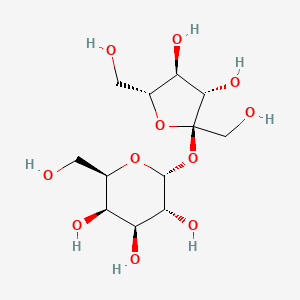
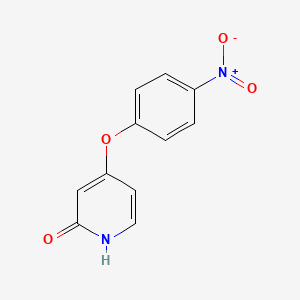
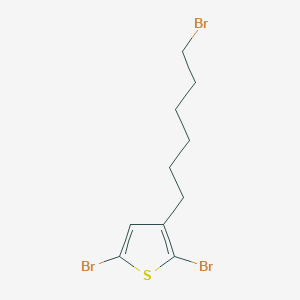
![4-[2-bromo-9-[4-(1,1-dimethylethyl)phenyl]-9H-fluoren-9-yl]-Phenol](/img/structure/B1510976.png)
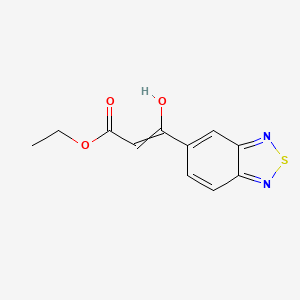
![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)
![Ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1510986.png)
